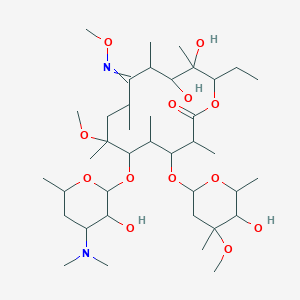
Clarithromycin Impurity O
Descripción general
Descripción
Clarithromycin Impurity O is a secondary standard impurity associated with clarithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. Clarithromycin is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and Helicobacter pylori infections. Impurities like this compound are crucial for quality control and regulatory compliance in pharmaceutical manufacturing .
Métodos De Preparación
The preparation of Clarithromycin Impurity O involves several synthetic routes and reaction conditions. One method includes protecting the oxime hydroxyl group of erythromycin oxime using 1,1-Diisopropoxy cyclohexane, followed by selective protection of the hydroxyl group on the deoxy amino sugar ring using trimethylsilane. The next steps involve methylation, deprotection, and purification to obtain high-purity this compound . This method ensures high methylation selectivity and simplifies the purification process, achieving a purity level exceeding 99%.
Análisis De Reacciones Químicas
Clarithromycin Impurity O undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acetic acid, isopropyl alcohol, and hydroxylamine . Major products formed from these reactions include various oxime derivatives and other related compounds.
Aplicaciones Científicas De Investigación
Clarithromycin Impurity O has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in quality control, method validation, and stability studies for clarithromycin.
Analytical Chemistry: It is employed in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify and quantify impurities in pharmaceutical formulations.
Biological Studies: It helps in understanding the pharmacokinetics and metabolism of clarithromycin by studying its degradation products and related impurities.
Mecanismo De Acción
The mechanism of action of Clarithromycin Impurity O is closely related to that of clarithromycin. Clarithromycin exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This binding blocks the translocation of aminoacyl transfer-RNA and polypeptide synthesis, leading to bacterial cell death . The impurity itself may not have significant antibacterial activity but is essential for understanding the drug’s overall stability and efficacy.
Comparación Con Compuestos Similares
Clarithromycin Impurity O can be compared with other similar compounds, such as:
Clarithromycin Impurity A: 6-O-Methyl-15-norerythromycin A
Clarithromycin Impurity B: 6-O-Methylerythromycin 9-Oxime
Clarithromycin Impurity C: N-Desmethyl Clarithromycin
Clarithromycin Impurity D: 6,11-Di-O-methyl Erythromycin
Each of these impurities has unique structural features and properties that distinguish them from this compound. For example, Clarithromycin Impurity A has a different methylation pattern, while Clarithromycin Impurity B is an oxime derivative. These differences highlight the importance of each impurity in the comprehensive analysis of clarithromycin’s quality and stability.
Propiedades
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72N2O13/c1-16-27-39(10,46)32(43)22(4)29(40-49-15)20(2)18-38(9,48-14)34(54-36-30(42)26(41(11)12)17-21(3)50-36)23(5)31(24(6)35(45)52-27)53-28-19-37(8,47-13)33(44)25(7)51-28/h20-28,30-34,36,42-44,46H,16-19H2,1-15H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXVFUGKJGEBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


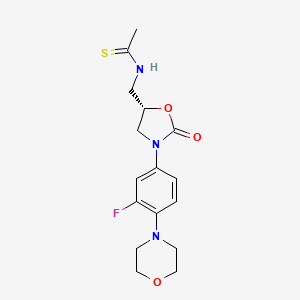
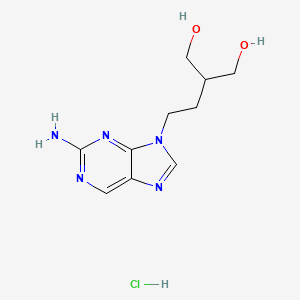
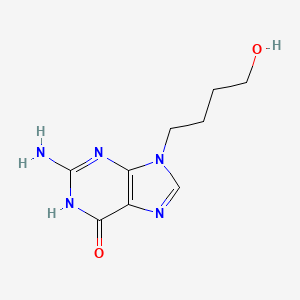
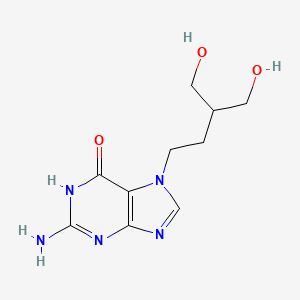
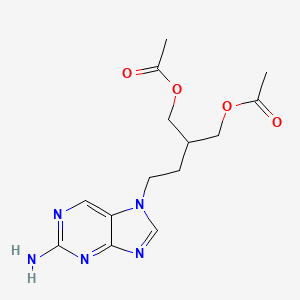
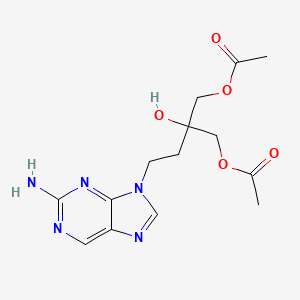
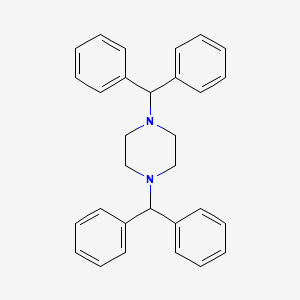
![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)
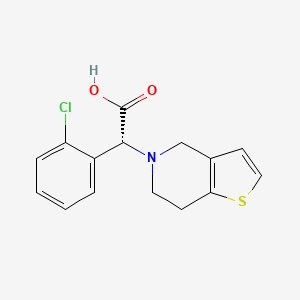
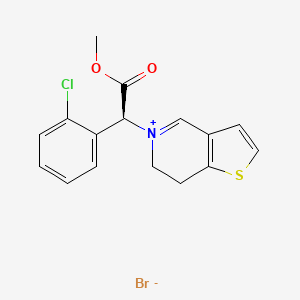

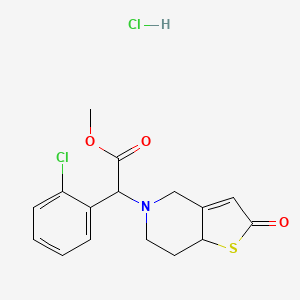
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)
